molecular formula C23H29N3O3S2 B2594041 4-(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-diethylbenzenesulfonamide CAS No. 851804-67-6

4-(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-diethylbenzenesulfonamide

Cat. No.: B2594041
CAS No.: 851804-67-6
M. Wt: 459.62
InChI Key: VFSMGHYAQHUUEI-UHFFFAOYSA-N
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Description

4-(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-diethylbenzenesulfonamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure that combines a benzylthio group, an imidazole ring, and a benzenesulfonamide moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-diethylbenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzylthio Intermediate: The reaction of 2,5-dimethylbenzyl chloride with sodium thiolate to form 2,5-dimethylbenzylthio.

    Imidazole Ring Formation: The condensation of the benzylthio intermediate with glyoxal and ammonia to form the imidazole ring.

    Sulfonamide Formation: The final step involves the reaction of the carbonylated imidazole with N,N-diethylbenzenesulfonamide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative reagents, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-diethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols or amines.

    Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

4-(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-diethylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylthiophene: A simpler compound with a similar benzylthio group.

    Imidazole Derivatives: Compounds with similar imidazole rings but different substituents.

    Benzenesulfonamide Derivatives: Compounds with similar sulfonamide groups but different substituents.

Uniqueness

4-(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-diethylbenzenesulfonamide is unique due to its combination of functional groups, which provides a distinct set of chemical and biological properties

Properties

IUPAC Name

4-[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]-N,N-diethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O3S2/c1-5-25(6-2)31(28,29)21-11-9-19(10-12-21)22(27)26-14-13-24-23(26)30-16-20-15-17(3)7-8-18(20)4/h7-12,15H,5-6,13-14,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFSMGHYAQHUUEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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